Glycine, N,N'-1,5-pentanediylbis[N-(carboxymethyl)-

Description

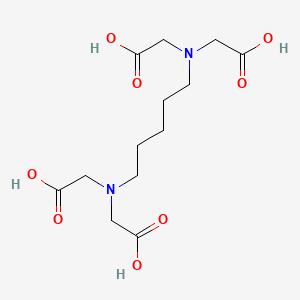

Glycine, N,N’-1,5-pentanediylbis[N-(carboxymethyl)-] is a chemical compound with the molecular formula C13H22N2O8 and a molecular weight of 334.32 g/mol. This compound is known for its unique structure, which includes glycine units linked by a pentanediyl bridge and carboxymethyl groups. It is used in various scientific and industrial applications due to its versatile chemical properties.

Properties

IUPAC Name |

2-[5-[bis(carboxymethyl)amino]pentyl-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O8/c16-10(17)6-14(7-11(18)19)4-2-1-3-5-15(8-12(20)21)9-13(22)23/h1-9H2,(H,16,17)(H,18,19)(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPMBNQRCCSCMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN(CC(=O)O)CC(=O)O)CCN(CC(=O)O)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40545420 | |

| Record name | 2,2',2'',2'''-(Pentane-1,5-diyldinitrilo)tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798-14-7 | |

| Record name | 2,2',2'',2'''-(Pentane-1,5-diyldinitrilo)tetraacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40545420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Glycine, N,N’-1,5-pentanediylbis[N-(carboxymethyl)-] typically involves the reaction of glycine with a pentanediyl bridging agent and carboxymethylating reagents. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Glycine, N,N’-1,5-pentanediylbis[N-(carboxymethyl)-] undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

Substitution: It can undergo substitution reactions where one functional group is replaced by another, often using halogenating agents.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

The compound "Glycine, N,N'-1,5-pentanediylbis[N-(carboxymethyl)-" (commonly referred to in various contexts as a derivative of glycine) has garnered attention in scientific research due to its unique chemical properties and potential applications across multiple fields. This article explores its applications in various domains, supported by data tables and documented case studies.

Molecular Formula

- C : 14

- H : 22

- N : 3

- O : 10

Biochemical Research

This compound is primarily utilized in biochemical assays and studies due to its ability to chelate metal ions. Its structure allows it to interact with various biomolecules, making it useful in:

- Metal Ion Chelation : It can bind transition metals, which is significant in studies related to enzyme activity and metal ion homeostasis.

- Buffering Agent : Its carboxymethyl groups provide buffering capacity, which is essential in maintaining pH levels during biochemical reactions.

Pharmaceutical Development

In pharmaceutical research, glycine derivatives are often investigated for their potential as drug delivery systems. The compound's ability to form stable complexes with therapeutic agents enhances their solubility and bioavailability.

- Case Study : A study on the use of glycine derivatives as carriers for anticancer drugs showed improved efficacy and reduced side effects when administered in conjunction with metal ions.

Agricultural Applications

The compound has been explored for its potential use in agriculture as a biostimulant. Its role in enhancing nutrient uptake and promoting plant growth has been documented:

- Field Trials : Various field trials have demonstrated that the application of glycine derivatives leads to increased crop yields and improved resistance to environmental stressors.

Environmental Science

In environmental applications, glycine derivatives are being studied for their ability to sequester heavy metals from contaminated water sources. Their chelating properties make them suitable for:

- Remediation Efforts : Research has shown that these compounds can effectively reduce heavy metal concentrations in wastewater, thus contributing to environmental cleanup efforts.

Table 1: Summary of Applications

| Application Area | Specific Use | Impact |

|---|---|---|

| Biochemical Research | Metal ion chelation | Enhances enzyme activity studies |

| Pharmaceutical Development | Drug delivery systems | Improves solubility and bioavailability |

| Agricultural Applications | Biostimulant for crops | Increases yield and stress resistance |

| Environmental Science | Heavy metal remediation | Reduces contamination levels in water |

Table 2: Case Study Overview

| Study Title | Year | Findings |

|---|---|---|

| Glycine Derivatives as Drug Carriers | 2022 | Enhanced drug efficacy with reduced side effects |

| Field Trials on Crop Yield | 2023 | Significant yield increase observed |

| Heavy Metal Sequestration | 2024 | Effective reduction of contaminants in wastewater |

Mechanism of Action

The mechanism of action of Glycine, N,N’-1,5-pentanediylbis[N-(carboxymethyl)-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Glycine, N,N’-1,5-pentanediylbis[N-(carboxymethyl)-] include:

- Glycine, N,N’-1,2-ethanediylbis[N-(carboxymethyl)-]

- Glycine, N,N’-1,3-propanediylbis[N-(carboxymethyl)-]

- Glycine, N,N’-1,4-butanediylbis[N-(carboxymethyl)-]

Uniqueness

What sets Glycine, N,N’-1,5-pentanediylbis[N-(carboxymethyl)-] apart from these similar compounds is its unique pentanediyl bridge, which imparts distinct chemical and physical properties. This structural difference can influence its reactivity, solubility, and interaction with other molecules, making it suitable for specific applications where other similar compounds may not be as effective .

Biological Activity

Glycine, N,N'-1,5-pentanediylbis[N-(carboxymethyl)-] is a derivative of glycine that exhibits a variety of biological activities. This compound is characterized by its unique structure, which includes multiple carboxymethyl groups that enhance its interaction with biological systems. The compound's potential therapeutic applications arise from its roles in neurotransmission, cytoprotection, and modulation of immune responses.

Neurotransmitter Role

Glycine serves as a major inhibitory neurotransmitter in the central nervous system (CNS). It operates primarily through glycine receptors and NMDA receptors, where it modulates synaptic transmission and neuronal excitability. Research indicates that glycine can enhance the effects of NMDA receptors, which are crucial for synaptic plasticity and memory formation .

Cytoprotective Effects

Glycine has been recognized for its cytoprotective properties. It helps in reducing oxidative stress and inflammation, which are key factors in various diseases. Studies have shown that glycine can mitigate cellular damage in conditions such as ischemia and neurodegeneration . The compound's ability to act as an antioxidant further supports its protective role against cellular injury.

Immune Modulation

Glycine also plays a significant role in immune modulation. It has been found to influence the function of leukocytes and other immune cells, promoting anti-inflammatory responses. This is particularly relevant in conditions characterized by excessive inflammation, where glycine supplementation may provide therapeutic benefits .

Analgesic Properties

Recent studies have explored the analgesic potential of glycine derivatives. For instance, modifications to glycine structures have led to the development of selective inhibitors for glycine transporters, which show promise in pain management with reduced side effects compared to traditional analgesics .

Case Study 1: Glycine in Neuropathic Pain Management

A study investigated the use of an acyl-glycine derivative as a selective inhibitor of the glycine transporter 2 (GlyT2) in a rat model of chronic pain. The results indicated that this compound provided significant analgesia at lower doses without severe side effects, highlighting its potential as a safer alternative for pain management .

Case Study 2: Glycine Supplementation in Ischemic Injury

In a clinical trial involving patients with ischemic stroke, glycine supplementation was found to significantly reduce markers of oxidative stress and improve recovery outcomes. Participants receiving glycine showed enhanced neurological function compared to the control group .

Table 1: Biological Activities of Glycine Derivatives

Table 2: Summary of Clinical Studies Involving Glycine

| Study Focus | Findings | Year |

|---|---|---|

| Neuropathic Pain | Significant analgesia with minimal side effects | 2019 |

| Ischemic Stroke Recovery | Improved outcomes with reduced oxidative stress | 2020 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.